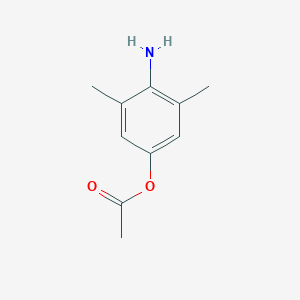

4-Amino-3,5-dimethylphenyl acetate

Vue d'ensemble

Description

4-Amino-3,5-dimethylphenyl acetate is an organic compound with a molecular formula of C10H13NO2 It is characterized by the presence of an amino group, two methyl groups, and an acetate group attached to a phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5-dimethylphenyl acetate typically involves the acetylation of 4-Amino-3,5-dimethylphenol. One common method is to react 4-Amino-3,5-dimethylphenol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-3,5-dimethylphenyl acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted phenyl acetates.

Applications De Recherche Scientifique

4-Amino-3,5-dimethylphenyl acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-Amino-3,5-dimethylphenyl acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acetate group can participate in esterification reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Amino-3,5-dimethylphenol: Similar structure but lacks the acetate group.

4-Amino-2,6-dimethylphenyl acetate: Similar structure with different positions of methyl groups.

4-Nitro-3,5-dimethylphenyl acetate: Similar structure with a nitro group instead of an amino group.

Uniqueness

4-Amino-3,5-dimethylphenyl acetate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of an amino group, two methyl groups, and an acetate group makes it a versatile compound for various applications.

Activité Biologique

4-Amino-3,5-dimethylphenyl acetate is an organic compound with the molecular formula C10H13NO2 and a molecular weight of approximately 179.22 g/mol. Its structure features an amino group and an acetate functional group, which contribute to its chemical reactivity and potential biological activity. This article explores the biological activities associated with this compound, including its interactions with biological targets, potential therapeutic applications, and comparative analysis with structurally similar compounds.

- Molecular Formula : C10H13NO2

- Molecular Weight : 179.22 g/mol

- Appearance : White crystalline solid

- Melting Point : 98-101°C

Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding interactions, potentially influencing enzyme activity or receptor binding affinity similar to other aromatic amines. Further research is necessary to elucidate these interactions fully.

Antimicrobial Properties

Research has indicated that compounds with similar structural features to this compound exhibit varying levels of antimicrobial activity. For instance, studies on related compounds have shown selective activity against pathogens such as Chlamydia and Neisseria meningitidis. The potential for this compound to exhibit similar properties warrants further investigation.

Cytotoxicity and Selectivity

In evaluating the cytotoxic effects of related compounds, it was noted that certain derivatives maintained low toxicity levels while exhibiting antimicrobial activity. For example, a study highlighted that specific structural modifications could enhance selectivity towards bacterial targets while minimizing toxicity to human cells . This suggests that this compound may also possess favorable selectivity profiles.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-2-methylphenol | Contains an amino group and a methyl substitution | Different positioning of the amino group |

| N-(4-Amino-3,5-dimethylphenyl)acetamide | Similar structure but features an amide instead | Amide functional group alters reactivity |

| 4-Hydroxy-3,5-dimethylphenyl acetate | Hydroxyl instead of amino group | May exhibit different biological activities |

| 2-Amino-3,5-dimethylbenzoic acid | Carboxylic acid instead of ester | Different functional groups influence properties |

This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities compared to structurally similar compounds.

Case Studies and Research Findings

Propriétés

IUPAC Name |

(4-amino-3,5-dimethylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-4-9(13-8(3)12)5-7(2)10(6)11/h4-5H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJOKVIJMOKWPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60960459 | |

| Record name | 4-Amino-3,5-dimethylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39942-44-4 | |

| Record name | Phenol, 4-amino-3,5-dimethyl-, acetate (ester) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039942444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3,5-dimethylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.